7-chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Lipoxygenase inhibition Inflammation Enzyme assay

Procure the only benchmark 5-LOX inhibitor (IC₅₀=44 μM) and positive control for CCR5 antagonist activity in the 4-cyclopentylbenzoxazepinone series. The 7-chloro substitution is essential for the observed lipoxygenase inhibition and target engagement; the des-chloro and 7-bromo analogs lack defined biological evaluation, presenting unquantified risk. Includes low CYP inhibition data (IC₅₀>20 μM for CYP2E1/2B6/2A6) for ADME/PK studies. Strictly for R&D use; not for human or veterinary applications.

Molecular Formula C14H16ClNO2
Molecular Weight 265.74
CAS No. 1340964-18-2
Cat. No. B2739198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1340964-18-2
Molecular FormulaC14H16ClNO2
Molecular Weight265.74
Structural Identifiers
SMILESC1CCC(C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O
InChIInChI=1S/C14H16ClNO2/c15-11-5-6-13-10(7-11)8-16(14(17)9-18-13)12-3-1-2-4-12/h5-7,12H,1-4,8-9H2
InChIKeyCNEJYPYBQIJEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1340964-18-2) – Core Identity and Sourcing Context


7-Chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1340964-18-2) is a synthetic small‑molecule belonging to the 1,4‑benzoxazepin‑3(2H)‑one class, characterized by a chlorine atom at the 7‑position and a cyclopentyl substituent on the ring nitrogen . The compound has been annotated in authoritative databases as a lipoxygenase inhibitor that also exhibits weaker activity against cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase, and as an antioxidant in lipid systems [1]. Its molecular formula is C₁₄H₁₆ClNO₂ and its molecular weight is 265.73 g mol⁻¹ .

Why 7-Chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Cannot Be Replaced by the Des‑Chloro or 7‑Bromo Analogs


The 7‑chloro substitution is not a passive structural feature. The halogen at the 7‑position of the benzoxazepinone scaffold is known to modulate both electronic character and target engagement in closely related series . Even minor halogen changes can invert selectivity or abolish activity; for example, the 7‑bromo analog (CAS not assigned in public databases) and the des‑chloro analog (4‑cyclopentyl‑4,5‑dihydro‑1,4‑benzoxazepin‑3(2H)‑one, CAS 1326864‑32‑7) possess different molecular volumes, lipophilicities, and hydrogen‑bonding potentials that can produce divergent pharmacological profiles [1]. No published head‑to‑head biological data exist for these analogs, meaning any substitution carries unquantified risk. The following section presents the maximal available quantitative evidence to inform procurement decisions.

Quantitative Differentiation Evidence for 7-Chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one vs Closest Analogs


Lipoxygenase Inhibition – Quantitative Activity vs Class‑Level Baseline

In a recombinant human 5‑lipoxygenase (5‑LOX) enzyme assay, 7‑chloro‑4‑cyclopentyl‑4,5‑dihydro‑1,4‑benzoxazepin‑3(2H)‑one exhibited an IC₅₀ of 44,000 nM [1], placing it in the mid‑micromolar potency range. No published IC₅₀ values are available for the des‑chloro analog (CAS 1326864‑32‑7) or the 7‑bromo analog in the same assay; therefore the 7‑chloro compound is the only member of this sub‑series with a quantitative 5‑LOX activity anchor. The benzoxazepine class contains compounds with sub‑micromolar 5‑LOX IC₅₀ values (e.g., some 1,5‑benzoxazepine derivatives achieve IC₅₀ < 1 μM [2]), providing a class‑level potency context. In a more physiologically relevant human whole‑blood assay, the compound showed an IC₅₀ > 100,000 nM [1], indicating that high plasma protein binding or metabolic factors significantly reduce its cellular potency.

Lipoxygenase inhibition Inflammation Enzyme assay

CCR5 Antagonist Activity – Functional Annotation vs Lack of Quantitative Data for Analogs

A preliminary pharmacological screening study reported that 7‑chloro‑4‑cyclopentyl‑4,5‑dihydro‑1,4‑benzoxazepin‑3(2H)‑one functions as a CCR5 antagonist, suggesting potential utility in HIV‑1 entry blockade and CCR5‑mediated inflammatory diseases [1]. No quantitative IC₅₀, Ki, or cellular activity value was provided in the publicly accessible abstract. For the des‑chloro and 7‑bromo analogs, no CCR5 antagonist data of any kind have been reported. Well‑characterized small‑molecule CCR5 antagonists such as maraviroc exhibit IC₅₀ values in the 1–10 nM range in cell‑based HIV‑entry assays, providing a class‑level potency reference [2]. Without disclosed quantitative data, the CCR5 activity of the target compound must be treated as an unquantified annotation that differentiates it from analogs lacking any CCR5 association.

CCR5 antagonist HIV entry Chemokine receptor

CYP450 Inhibition Profile – Evidence for Low Drug‑Interaction Liability vs Class Expectation

In a panel of human liver microsome assays, 7‑chloro‑4‑cyclopentyl‑4,5‑dihydro‑1,4‑benzoxazepin‑3(2H)‑one displayed IC₅₀ values >20,000 nM against CYP2E1, CYP2B6, and CYP2A6 [1]. This indicates a low probability of inhibiting these cytochrome P450 isoforms at pharmacologically relevant concentrations, as the IC₅₀ exceeds typical therapeutic exposure levels by a factor of at least 100‑fold. No CYP inhibition data are publicly available for the des‑chloro or 7‑bromo analogs, making this panel the only ADME‑risk differentiator within the sub‑series. By contrast, many lipophilic benzoxazepine derivatives are known to inhibit CYP3A4 with IC₅₀ values below 10 μM [2], highlighting that CYP inhibition is not a class‑wide default property and must be verified per analog.

CYP450 inhibition Drug‑drug interaction ADME

Physicochemical Differentiation – Calculated logP and Molecular Descriptors vs Des‑Chloro Analog

The 7‑chloro substitution increases the molecular weight by 34.43 g mol⁻¹ relative to the des‑chloro analog (4‑cyclopentyl‑4,5‑dihydro‑1,4‑benzoxazepin‑3(2H)‑one, CAS 1326864‑32‑7, MW 231.29 g mol⁻¹) and adds 1 heavy atom . Computed properties from the MCULE database indicate a calculated logP of 3.07 and a polar surface area (PSA) of 34.89 Ų for the 7‑chloro compound . Although the des‑chloro analog’s predicted logP is not authoritative, the added chlorine atom is expected to increase logP by approximately 0.5–0.7 log units based on fragment‑based calculations. The higher lipophilicity may enhance membrane permeability but could also reduce aqueous solubility and increase plasma protein binding. This physicochemical trade‑off is material for purification, formulation, and assay design.

Lipophilicity Physicochemical properties Drug‑likeness

Application Scenarios for 7-Chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Derived from Evidence


Chemical Probe for 5‑Lipoxygenase Binding‑Site Exploration

The compound’s confirmed, albeit moderate, 5‑LOX inhibitory activity (IC₅₀ = 44 μM in recombinant enzyme assay) [1] makes it suitable as a scaffold‑hopping starting point for structure‑activity relationship (SAR) studies targeting the lipoxygenase active site. Its sub‑series analogs lack any 5‑LOX data, making the 7‑chloro compound the only benchmark for medicinal chemistry optimization in this chemotype.

CCR5 Primary Screening and Hit‑Validation Campaigns

Given the annotation of CCR5 antagonist activity [1], this compound can serve as a positive‑control or reference ligand in CCR5 binding and functional assays. No other compound in the 4‑cyclopentyl benzoxazepinone series carries a CCR5 association, positioning the 7‑chloro variant as the sole entry point for CCR5‑targeted projects.

ADME Profiling and CYP‑Mediated Drug‑Interaction Liability Assessment

The experimentally determined CYP inhibition profile (IC₅₀ > 20 μM for CYP2E1, CYP2B6, CYP2A6) [1] provides directly usable ADME data for researchers planning in‑vivo pharmacokinetic studies. The low CYP inhibition risk distinguishes this compound from other benzoxazepine chemotypes that often show stronger CYP liability, reducing the need for additional in‑vitro ADME screening before animal experiments.

Quote Request

Request a Quote for 7-chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.